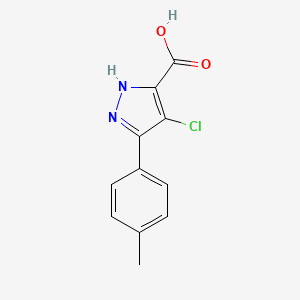

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOJKDNSKVKTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of hydrogenated pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that derivatives of 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid exhibit notable antimicrobial activity. For instance, studies have shown that compounds within this class can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It modulates various signaling pathways involved in inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study: Synthesis and Biological Activity

A study synthesized several derivatives of pyrazole carboxylic acids, including this compound. The synthesized compounds were tested for their antimicrobial efficacy using the agar well diffusion method, showing significant inhibition against various pathogens .

Agricultural Applications

Pesticidal Activity

The compound is recognized for its role as an intermediate in the synthesis of agrochemicals, particularly insecticides and acaricides. It is structurally related to known pesticides such as tebufenpyrad and tolfenpyrad, which are effective against a wide range of agricultural pests .

Case Study: Efficacy in Crop Protection

In field trials, formulations containing derivatives of this compound demonstrated high efficacy in controlling pest populations on crops like vegetables and fruits. These compounds have shown rapid degradation in soil and water, minimizing environmental impact while ensuring crop safety .

Material Science

Synthesis of Functional Materials

The compound serves as a building block in the synthesis of novel materials with specific properties. Its derivatives have been utilized in creating polymers and coatings that exhibit enhanced mechanical strength and thermal stability.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Positions and Key Functional Groups

Key Observations :

- Electron-withdrawing groups (Cl, COOH) lower electron density on the pyrazole ring, enhancing acidity (e.g., pKa of COOH group) .

- Electron-donating groups (Me, OMe) increase solubility in organic solvents but may reduce metabolic stability .

- Steric effects from substituents like ethyl or benzyl groups influence molecular packing and crystal stability .

Physicochemical Properties and Structural Stability

Crystal Packing and Hydrogen Bonding :

Biological Activity

4-Chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a chlorine atom at the 4-position and a 4-methylphenyl group at the 5-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H10ClN2O2 |

| CAS Number | 1516997-17-3 |

| Molecular Weight | 236.66 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, derivatives of 1H-pyrazole have shown significant activity against various cancer cell lines, including lung, brain, colorectal, and breast cancer cells. For instance:

- In vitro Studies : Compounds with similar structures to this compound exhibited IC50 values ranging from 0.01 µM to 49.85 µM against multiple cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

- Case Study : A study reported that pyrazole derivatives inhibited tumor growth in vivo, demonstrating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators, which is crucial in conditions such as arthritis and other inflammatory diseases.

- In vitro Findings : Some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating significant potential for therapeutic use .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in tumor proliferation or inflammatory processes.

- Receptor Modulation : It may interact with receptors that regulate cell growth and inflammation, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity Profile |

|---|---|

| 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | Exhibits moderate anticancer activity |

| 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide | Shows significant anti-inflammatory effects |

Q & A

Q. What are the standard synthetic routes for 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step process:

Hydrazine Condensation : Reacting substituted phenylhydrazine derivatives with β-diketones or β-ketoesters (e.g., ethyl 4-(4-methylphenyl)-3-methyl-2,4-dioxobutanoate) to form pyrazole intermediates.

Cyclization : Acid-catalyzed cyclization (e.g., using p-TsOH) under reflux to form the pyrazole core.

Hydrolysis : Base-mediated hydrolysis (e.g., KOH in methanol) of ester groups to yield the carboxylic acid derivative.

Critical factors include:

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

Answer: Single-crystal X-ray diffraction reveals:

- Planar Pyrazole Core : Bond lengths (e.g., N–N ≈ 1.36 Å) and angles (e.g., C–N–C ≈ 105°) align with typical pyrazole derivatives .

- Hydrogen Bonding : Intramolecular O–H⋯O bonds (2.6–2.8 Å) between carboxylic acid groups enhance stability .

- π-π Stacking : Centroid distances of 3.8–3.9 Å between pyrazole and aryl rings contribute to layered packing .

- C–H⋯π Interactions : Methyl groups interact with chlorophenyl rings (3.3–3.5 Å), further stabilizing the lattice .

Q. What spectroscopic techniques are essential for validating the compound’s purity and structural integrity?

Answer:

- NMR :

- FT-IR : Stretching bands for O–H (2500–3000 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–Cl (750–800 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 381.63 for C₁₇H₁₁Cl₃N₂O₂) and fragmentation patterns verify stoichiometry .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) arising from tautomerism in pyrazole derivatives be resolved?

Answer: Pyrazole tautomerism (1H vs. 2H forms) can lead to ambiguous NMR signals. Strategies include:

- Variable-Temperature NMR : Cooling to –40°C slows tautomeric exchange, simplifying splitting patterns .

- X-ray Crystallography : Definitive assignment of proton positions via hydrogen bonding networks (e.g., O–H⋯O vs. N–H⋯O) .

- DFT Calculations : Comparing experimental spectra with computed chemical shifts for tautomers resolves ambiguities .

Q. What methodological approaches optimize regioselectivity during pyrazole ring formation to avoid byproducts like 3,5-dichloro isomers?

Answer:

- Steric Control : Bulky substituents (e.g., 4-methylphenyl) at position 5 direct electrophilic chlorination to position 4 via steric hindrance .

- Acid Catalysis : p-TsOH promotes kinetic control favoring the 4-chloro isomer over thermodynamically stable alternatives .

- Byproduct Analysis : HPLC with C18 columns (acetonitrile/water gradient) separates isomers; GC-MS identifies chlorinated side products .

Q. How do computational methods (e.g., DFT, MD) predict the compound’s reactivity in nucleophilic substitution or metal coordination?

Answer:

- DFT (B3LYP/6-311+G )**:

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMSO vs. water) on reaction pathways and transition states .

Q. What strategies reconcile discrepancies between theoretical and experimental data (e.g., bond lengths in X-ray vs. DFT)?

Answer:

- Basis Set Optimization : Using def2-TZVP basis sets improves agreement for heavy atoms (Cl, N) .

- Crystal Packing Effects : X-ray data include intermolecular forces absent in gas-phase DFT; periodic boundary condition (PBC) models correct this .

- Error Margins : Statistical analysis (e.g., χ² tests) quantifies deviations; <0.02 Å for bond lengths is acceptable .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during biological assays?

Answer:

- Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .

- Prodrug Synthesis : Methyl or ethyl ester derivatives improve solubility; enzymatic hydrolysis regenerates the active acid in vivo .

- Nanoformulation : Liposomal encapsulation (e.g., phosphatidylcholine vesicles) enhances bioavailability .

Q. What analytical workflows validate synthetic intermediates when scaling up from milligram to gram quantities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.